molecular formula C36H22O8 B13074260 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate

Katalognummer: B13074260
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: VOTBHILUEXLILR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the benzoyloxy groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite. The reaction temperatures are usually maintained around 60°C for optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate apart is its unique combination of benzoyloxy and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C36H22O8

Molekulargewicht

582.6 g/mol

IUPAC-Name

[4-(5,7-dibenzoyloxy-4-oxochromen-2-yl)phenyl] benzoate

InChI

InChI=1S/C36H22O8/c37-29-22-30(23-16-18-27(19-17-23)41-34(38)24-10-4-1-5-11-24)43-31-20-28(42-35(39)25-12-6-2-7-13-25)21-32(33(29)31)44-36(40)26-14-8-3-9-15-26/h1-22H

InChI-Schlüssel

VOTBHILUEXLILR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.